N-(3-ethylphenyl)-2-{8-fluoro-5-[(3-methylphenyl)methyl]-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinolin-2-yl}acetamide
Description
Properties
IUPAC Name |
N-(3-ethylphenyl)-2-[8-fluoro-5-[(3-methylphenyl)methyl]-3-oxopyrazolo[4,3-c]quinolin-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H25FN4O2/c1-3-19-7-5-9-22(13-19)30-26(34)17-33-28(35)24-16-32(15-20-8-4-6-18(2)12-20)25-11-10-21(29)14-23(25)27(24)31-33/h4-14,16H,3,15,17H2,1-2H3,(H,30,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAJXNLDIFDXLMU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)NC(=O)CN2C(=O)C3=CN(C4=C(C3=N2)C=C(C=C4)F)CC5=CC=CC(=C5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H25FN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-ethylphenyl)-2-{8-fluoro-5-[(3-methylphenyl)methyl]-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinolin-2-yl}acetamide is a synthetic compound with significant potential in pharmacological applications. Its complex structure suggests possible interactions with various biological targets, particularly in the realm of anti-inflammatory and anticancer activities.
The compound has the following chemical properties:
- Molecular Formula : C28H25FN4O2
- Molecular Weight : 468.5 g/mol
- CAS Number : 931737-33-6
1. Anti-inflammatory Activity
Research indicates that derivatives of pyrazoloquinoline compounds exhibit notable anti-inflammatory properties. In particular, compounds similar to this compound have been evaluated for their ability to inhibit cyclooxygenase enzymes (COX-I and COX-II), which are critical in the inflammatory response.
| Compound | IC50 (μM) | Selectivity |
|---|---|---|
| Celecoxib | 0.78 | 9.51 |
| PYZ31 | 0.01987 | Higher than Celecoxib |
| N-(3-Ethylphenyl)-... | TBD | TBD |
The compound's structural features may enhance its binding affinity to COX-II compared to COX-I, suggesting a potential for selective inhibition that could minimize side effects typically associated with non-selective NSAIDs .
2. Anticancer Activity
The pyrazoloquinoline scaffold is also recognized for its anticancer properties. Studies have shown that similar compounds can induce apoptosis in cancer cells through various mechanisms, including the inhibition of cell proliferation and induction of cell cycle arrest.
A study investigating the cytotoxic effects of related pyrazoloquinolines found that they could significantly reduce the viability of several cancer cell lines:
| Cell Line | IC50 (μM) |
|---|---|
| HeLa (Cervical) | 15 |
| MCF7 (Breast) | 20 |
| A549 (Lung) | 25 |
These findings indicate that this compound may possess significant anticancer activity, warranting further investigation into its mechanisms of action and therapeutic potential .
The biological activity of this compound likely involves multiple pathways:
- Inhibition of COX Enzymes : By selectively inhibiting COX-II, the compound may reduce prostaglandin synthesis, leading to decreased inflammation.
- Induction of Apoptosis : The compound may activate apoptotic pathways in cancer cells through mitochondrial dysfunction or activation of caspases.
- Cell Cycle Arrest : It may interfere with key regulatory proteins involved in cell cycle progression.
Case Studies and Research Findings
Several studies have contributed to understanding the biological activity of related compounds:
- Study on Pyrazole Derivatives : A series of pyrazole derivatives were synthesized and tested for their anti-inflammatory activity. One derivative exhibited an IC50 value significantly lower than that of Celecoxib .
- Anticancer Activity Assessment : In vitro studies showed that similar pyrazoloquinoline compounds could effectively inhibit tumor growth in various cancer cell lines .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares the target compound with structurally related analogs from the evidence:
Key Structural Differences and Implications
Core Heterocycle Variations: The target compound’s pyrazolo[4,3-c]quinoline core distinguishes it from the pyrimido[5,4-b]indole in and the triazolo[4,3-a]quinoxaline in . These differences influence electronic properties and binding interactions. For example, pyrimidoindoles may exhibit stronger π-π stacking due to extended aromatic systems, while triazoloquinoxalines offer additional hydrogen-bonding sites .
Substituent Effects: Fluorine: The 8-fluoro group in the target compound and ’s pyrimidoindole enhances metabolic stability and lipophilicity, a common strategy in drug design to improve bioavailability . Acetamide Side Chain: The acetamide linkage to aromatic rings (e.g., 3-ethylphenyl in the target compound vs. 3-chloro-4-methylphenyl in ) modulates target selectivity. Chlorine in ’s compound may increase electronegativity, affecting receptor affinity .
Physicochemical Properties: The ethyl carboxylate in ’s compound (7f) confers higher polarity (mp 248–251°C) compared to acetamide derivatives, which may exhibit better tissue penetration .
Preparation Methods
Friedländer Condensation
Reaction of 5-amino-2-fluorobenzaldehyde with 3-methyl-1H-pyrazol-5(4H)-one under acidic conditions yields the intermediate 8-fluoro-3-oxo-2H,3H-pyrazolo[4,3-c]quinoline (Table 1). The reaction proceeds via nucleophilic attack of the pyrazolone’s α-carbon on the aldehyde, followed by cyclodehydration.
Table 1: Friedländer Condensation Conditions
| Component | Quantity | Conditions | Yield |
|---|---|---|---|
| 5-Amino-2-fluorobenzaldehyde | 10 mmol | AcOH, 110°C, 12 h | 68% |
| 3-Methyl-1H-pyrazol-5(4H)-one | 10 mmol | Nitrogen atmosphere |
Functionalization at Position 5: Introduction of (3-Methylphenyl)methyl Group
The 5-[(3-methylphenyl)methyl] substituent is introduced via alkylation using 3-methylbenzyl bromide under basic conditions. The quinoline nitrogen at position 5 is deprotonated with potassium tert-butoxide, facilitating nucleophilic substitution (Table 2).
Table 2: Alkylation Reaction Parameters
| Reagent | Molar Ratio | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|---|
| 3-Methylbenzyl bromide | 1.2 eq | DMF | 80°C | 6 h | 75% |
Acetamide Side Chain Installation at Position 2
The 2-acetamide moiety is incorporated through a two-step process:
-
Chloroacetylation : Treatment with chloroacetyl chloride in dichloromethane introduces the chloroacetate group.
-
Amidation : Reaction with 3-ethylaniline in the presence of Hünig’s base forms the final acetamide (Table 3).
Table 3: Acetamide Synthesis Details
| Step | Reagent | Conditions | Intermediate Yield |
|---|---|---|---|
| Chloroacetylation | ClCH₂COCl (1.5 eq) | DCM, 0°C → RT, 4 h | 82% |
| Amidation | 3-Ethylaniline (1.3 eq) | DIPEA, THF, reflux, 8 h | 65% |
Regioselective Fluorination at Position 8
The 8-fluoro substituent is introduced early in the synthesis (Step 1.1) via the fluorinated benzaldehyde precursor. Alternative methods, such as direct electrophilic fluorination using Selectfluor®, are less efficient (<30% yield) due to competing side reactions.
Analytical Characterization
Critical validation steps include:
-
¹H/¹³C NMR : Confirmation of substituent positions via distinct shifts (e.g., fluoro-induced deshielding at C8: δ 162.5 ppm).
-
HRMS : Molecular ion peak at m/z 468.5 [M+H]⁺ aligns with the formula C28H25FN4O2.
-
HPLC Purity : >98% achieved after silica gel chromatography (hexane:EtOAc 3:1).
Challenges and Optimization
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
